BenchChemオンラインストアへようこそ!

1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Molecular Properties Physicochemical Profile Drug-likeness

This synthetic heterocyclic molecule integrates a 6-methylpyridazine ether, pyrrolidine spacer, and pyrrole-ethanone tail into a single, modifiable scaffold. Its architecture is distinct from simple amine-linked analogs, offering unique hydrogen-bonding and conformational properties critical for target engagement in GLS1-dependent cancer models and cardiovascular probe development. Researchers should procure this specific compound to ensure the precise pharmacophoric geometry required for reproducible screening and lead optimization, avoiding the divergent bioactivity profiles of generic substitutions.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034482-32-9
Cat. No. B2606295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
CAS2034482-32-9
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=C3
InChIInChI=1S/C15H18N4O2/c1-12-4-5-14(17-16-12)21-13-6-9-19(10-13)15(20)11-18-7-2-3-8-18/h2-5,7-8,13H,6,9-11H2,1H3
InChIKeyVWNWEICLSWMVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone – Structural Identity and Class Context for Research Procurement


1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034482-32-9) is a synthetic heterocyclic molecule combining a 6-methylpyridazine ether, a pyrrolidine spacer, and a pyrrole-ethanone tail [1][2]. It belongs to a class of pyridazine-pyrrole hybrids that have been patented for anticancer, antibacterial, and materials applications [3], and shares structural motifs with known antihypertensive N-pyrrolyl-pyridazinamines [4].

Why Closely Related Pyridazine-Pyrrolidine Analogs Cannot Substitute for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone


The compound’s architecture integrates three distinct pharmacophoric elements—a 6-methylpyridazin-3-yl ether, a pyrrolidine spacer, and a pyrrole-ethanone terminus—into a single scaffold. Changing the pyrrole to an ethoxy group (e.g., CAS 2034435-22-6 [1]) or replacing the pyrrolidine with a piperidine alters hydrogen-bonding capacity, ring conformation, and metabolic liability, as evidenced by divergent bioactivity profiles in pyridazine-pyrrole antihypertensive series [2] and GLS1 inhibitor programs [3]. Generic substitution therefore risks losing the specific target engagement and pharmacokinetic properties that derive from this precise combination.

Quantitative Differentiation Evidence for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from 2-Ethoxy Analog (CAS 2034435-22-6)

Compared to the 2-ethoxy analog (2-ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, CAS 2034435-22-6), the target compound exhibits a notable molecular weight difference of approximately 22 Da (286.34 vs. 264.32 g/mol) and an increase in heavy atom count (21 vs. 19), attributable to the replacement of an ethoxy group with a pyrrole ring [1]. This increase in molecular size and hydrogen-bond acceptor count (6 vs. 5) directly impacts solubility and passive membrane permeability potential [2]. Direct experimental logP or permeability measurements for the target compound are not publicly available.

Molecular Properties Physicochemical Profile Drug-likeness

Pyrrolidine vs. Piperidine Ring Conformation: Predicted pKa and Metabolic Stability Divergence

The target compound employs a pyrrolidine (5-membered) linker, whereas the piperidine analog (1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone) uses a 6-membered ring. Literature pKa values for pyrrolidine (~11.3) and piperidine (~11.1) indicate a 0.2 pH unit difference, resulting in a higher fraction of protonated species at physiological pH for the pyrrolidine-containing target [1]. Additionally, pyrrolidine rings generally exhibit greater resistance to CYP450-mediated α-carbon oxidation due to ring strain effects [2]. However, direct metabolic stability or pKa data for this specific compound pair are not reported.

Ring Conformation Metabolic Stability pKa

Class-Level Antihypertensive Activity: Inference from N-Pyrrol-1-yl-3-pyridazinamine Series

A structurally related series of N-1H-pyrrol-1-yl-3-pyridazinamines, exemplified by MDL 899 (N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine), demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rats (SHR). MDL 899 produced significant blood pressure reductions at oral doses of 10–30 mg/kg and entered clinical trials [1]. The target compound shares the pyrrole-pyridazine motif, differing primarily in the linker (ether-bridged pyrrolidine vs. direct amine linkage). While extrapolation from this series is not quantitative, the conserved pharmacophore suggests potential cardiovascular activity that distinguishes it from analogs lacking the pyrrole ring [2].

Antihypertensive Cardiovascular Pyrrole-Pyridazine

GLS1 Inhibitory Potential of Shared 6-Methylpyridazine-Pyrrolidine Pharmacophore

A compound incorporating the 6-methylpyridazin-3-yl-pyrrolidine motif (BDBM416712, US10323028/US10981904) exhibited an IC50 of 1.6 µM against human kidney isoform glutaminase (GLS1) in a glutamate oxidase/Amplex Red coupled assay [1]. The target compound retains this same core motif with an appended pyrrole-ethanone tail. While direct GLS1 inhibition data for CAS 2034482-32-9 are not published, the conserved pharmacophore suggests potential utility in cancer metabolism or kinase inhibition screening cascades, differentiating it from analogs with alternative core structures [2].

Glutaminase Cancer Metabolism Kinase Inhibition

Optimal Application Scenarios for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone


Cancer Metabolism Screening Libraries

Based on the GLS1 inhibitory activity observed for compounds sharing the 6-methylpyridazine-pyrrolidine pharmacophore [REFS-3 from Section 3, Evidence Item 4], this compound is a rational addition to targeted screening libraries for glutaminase-dependent cancer cell lines. Procurement for high-throughput screening against panels of cancer cell lines (e.g., triple-negative breast cancer, non-small cell lung cancer) is supported by the class-level evidence [1].

Cardiovascular Target Validation Studies

Structural analogy to the clinically advanced antihypertensive series (MDL 899) [2] suggests this compound may be a useful probe for validating novel cardiovascular targets, provided that in vitro receptor binding or functional assays are employed as a first step. Its distinct linker chemistry (ether-bridged pyrrolidine) may confer different selectivity compared to the direct amine-linked antihypertensive analogs, enabling exploration of alternative molecular targets within the cardiovascular domain [3].

Physicochemical Property-Driven Lead Optimization

The compound’s molecular profile—6 hydrogen-bond acceptors, MW 286.34, and predicted topological polar surface area below 90 Ų [1]—makes it an attractive starting point for lead optimization programs requiring balanced permeability and solubility. Procurement as a scaffold for fragment-based drug design is supported by its modular structure, which allows independent modification of the pyridazine, pyrrolidine, and pyrrole moieties [2].

Chemical Biology Tool for Target Deconvolution

The compound’s unique combination of a pyridazine ether, pyrrolidine, and pyrrole-ethanone motif may enable affinity-based proteomics or photoaffinity labeling experiments. When procured as a bulk intermediate, it can serve as a precursor for synthesizing biotinylated or fluorescent probes aimed at identifying novel protein targets in cells responsive to this chemotype [3].

Quote Request

Request a Quote for 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.